5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring.
Mechanism of Action
Target of Action
The primary targets of 5H,6H,7H,8H-Imidazo[1,2-a]pyridine-6-carboxylic acid are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to interact with a variety of cellular targets
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . These reactions can lead to changes in the targets they interact with, potentially altering their function .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence many cellular pathways necessary for the proper functioning of cells
Result of Action
Compounds within the imidazo[1,2-a]pyridine class have been shown to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazopyridine core. The carboxylic acid group can be introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the imidazopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid
- 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Uniqueness
5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKSCLJWFFCROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445297 |
Source
|
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139183-98-5 |
Source
|
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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